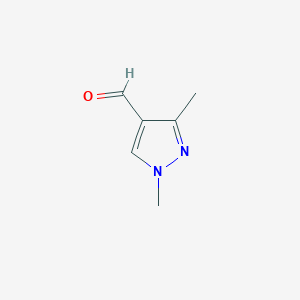

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

CAS No.: 25016-12-0

Cat. No.: VC1988034

Molecular Formula: C6H8N2O

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25016-12-0 |

|---|---|

| Molecular Formula | C6H8N2O |

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | 1,3-dimethylpyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C6H8N2O/c1-5-6(4-9)3-8(2)7-5/h3-4H,1-2H3 |

| Standard InChI Key | IGJREDVLGVEPFI-UHFFFAOYSA-N |

| SMILES | CC1=NN(C=C1C=O)C |

| Canonical SMILES | CC1=NN(C=C1C=O)C |

Introduction

Physical and Chemical Properties

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 25016-12-0) is a crystalline compound with distinct physical and chemical characteristics that make it valuable in organic synthesis. The compound's heterocyclic structure consists of a five-membered pyrazole ring with two nitrogen atoms, with methyl groups attached at positions 1 and 3, and an aldehyde functional group at position 4.

Basic Physical Properties

Table 1 provides a comprehensive overview of the compound's physical properties.

The compound's relatively high boiling point of approximately 229°C reflects the presence of intermolecular forces, including hydrogen bonding capabilities through the aldehyde group. Its moderate LogP value of 0.47 indicates a balance between hydrophilic and hydrophobic properties, contributing to its versatility as a synthetic intermediate .

Chemical Reactivity

The reactivity of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is primarily centered on the aldehyde functional group at position 4, which can participate in numerous transformations:

-

Oxidation reactions - The aldehyde can be oxidized to the corresponding carboxylic acid (1,3-dimethyl-1H-pyrazole-4-carboxylic acid) .

-

Reduction reactions - The aldehyde can be reduced to the corresponding alcohol .

-

Condensation reactions - The compound readily undergoes condensation with active methylene compounds, amines, hydroxylamine, and hydrazine derivatives .

-

Addition reactions - It can participate in nucleophilic addition reactions typical of aldehyde functionality .

The presence of the pyrazole ring significantly influences the electronic properties of the aldehyde group, affecting its reactivity in various chemical transformations.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, each with specific advantages depending on the starting materials and desired scale.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is one of the most common methods for introducing an aldehyde group to pyrazole rings. This reaction involves treating the pyrazole derivative with a combination of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) .

The general reaction proceeds as follows:

-

Formation of the iminium salt from DMF and POCl₃

-

Electrophilic attack on the pyrazole ring

-

Hydrolysis to obtain the aldehyde

This method is particularly effective for the formylation of pyrazoles at the 4-position and is widely used in laboratory-scale synthesis.

Oxidation of Corresponding Alcohols

Another approach involves the oxidation of 1,3-dimethyl-1H-pyrazol-4-ylmethanol to the corresponding aldehyde using oxidizing agents such as manganese dioxide (MnO₂) . The reaction is typically conducted in acetone at elevated temperatures.

The synthesis procedure as described in the literature involves:

-

Dissolving 1H-pyrazol-4-ylmethanol (40.77 mmol) in acetone (10 mL)

-

Adding manganese dioxide (407.73 mmol)

-

Heating the mixture at 60°C for 4 hours

-

Filtering through celite and concentrating under reduced pressure

-

Purification by column chromatography using 2% methanol in dichloromethane

This method yields the desired aldehyde with approximately 52.33% yield and produces a light yellow solid .

Alternative Methods

Several alternative methods have been reported in the literature:

-

Formylation of 3-methylpyrazole followed by N-methylation

-

Cyclization of hydrazones derived from appropriate precursors

-

Use of triethyl orthoformate in conjunction with acetic anhydride and subsequent cyclization with methylhydrazine, similar to the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid

The choice of synthesis method depends on factors such as availability of starting materials, desired scale, and required purity for specific applications.

Applications and Uses

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde has found applications across various fields due to its versatile structure and reactivity profile.

Pharmaceutical Applications

This compound serves as a key intermediate in the synthesis of pharmaceutical agents with diverse biological activities:

-

Anti-inflammatory compounds - Derivatives of pyrazole-4-carbaldehydes have been investigated for their potential anti-inflammatory properties .

-

Analgesic agents - The pyrazole scaffold is present in several pain-relieving medications, and the aldehyde functionality allows for further modification to enhance potency .

-

Anti-cancer compounds - Research has explored the potential of pyrazole derivatives synthesized from this aldehyde in kinase inhibitory activities crucial for cancer treatment.

-

Enzyme inhibitors - The compound can be used to develop compounds that interact with various biological targets .

The pharmaceutical relevance stems from the "privileged" nature of the pyrazole scaffold, which appears in numerous biologically active compounds.

Agricultural Applications

In agricultural chemistry, 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde serves several important functions:

-

Pesticide intermediates - It is used in the synthesis of various agricultural chemicals .

-

Fungicide precursors - The compound contributes to the development of pyrazole-based fungicides .

-

Impurity standards - It serves as an important impurity standard for controlling bactericides like pyrromonazole, fluxapyroxad, and biphenylanil .

The patent literature specifically mentions its importance in the registration of new agricultural chemicals, as analysis of all components of raw pesticides is essential for regulatory approval .

Chemical Research and Development

Beyond its direct applications, this compound has significant value in chemical research:

-

Building block for heterocyclic chemistry - It serves as a versatile starting material for constructing more complex heterocycles .

-

Model compound for reaction development - Its well-defined reactivity makes it useful for studying and optimizing synthetic transformations .

-

Structure-activity relationship studies - Modifications of the aldehyde group allow for systematic exploration of biological activity patterns .

Reactions and Derivatives

The aldehyde functionality in 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde enables numerous transformations leading to valuable derivatives.

Oxidation Reactions

Oxidation of the aldehyde group yields 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, an important compound in its own right:

-

The oxidation can be achieved using oxidizing agents such as potassium permanganate in water-pyridine medium .

-

The resulting carboxylic acid can be further converted to esters, amides, and other carboxylic acid derivatives .

-

These derivatives have applications in pharmaceutical and agricultural chemistry .

Condensation Reactions

Condensation reactions with various nucleophiles lead to diverse functionalized derivatives:

Reactions with Nitrogen-Containing Nucleophiles

-

Oxime formation: Reaction with hydroxylamine yields 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime (C₆H₉N₃O) .

-

Hydrazone formation: Condensation with hydrazine and its derivatives produces hydrazones that can undergo further cyclization .

-

Schiff base formation: Reaction with primary amines yields imines that serve as intermediates for further transformations .

Reactions with Carbon Nucleophiles

-

Aldol condensation: Reaction with enolizable ketones and aldehydes produces β-hydroxy aldehydes and α,β-unsaturated aldehydes .

-

Wittig reaction: Transformation with phosphorus ylides to generate alkenes with defined stereochemistry .

-

Knoevenagel condensation: Reaction with active methylene compounds to form α,β-unsaturated derivatives .

Notable Derivatives

Several specific derivatives of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde have been reported in the literature:

-

5-(2,4-Dichlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: This compound has been synthesized by reacting 1-methyl-3-methyl-5-chloro-1H-pyrazole-4-carbaldehyde with 2,4-dichlorophenol in the presence of potassium hydroxide .

-

5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: Another phenoxy derivative with potential applications in pharmaceutical development .

-

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: The oxidation product that serves as an intermediate for various agricultural chemicals .

| Hazard Type | Classification | Hazard Statement | Percentage of Notifications |

|---|---|---|---|

| Acute Toxicity (Oral) | Acute Tox. 4 | H302: Harmful if swallowed | 50% |

| Acute Toxicity (Dermal) | Acute Tox. 4 | H312: Harmful in contact with skin | 50% |

| Skin Irritation | Skin Irrit. 2 | H315: Causes skin irritation | 100% |

| Eye Irritation | Eye Irrit. 2A | H319: Causes serious eye irritation | 100% |

| Acute Toxicity (Inhalation) | Acute Tox. 4 | H332: Harmful if inhaled | 50% |

| Specific Target Organ Toxicity | STOT SE 3 | H335: May cause respiratory irritation | 100% |

These classifications are based on notifications to the ECHA C&L Inventory .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume